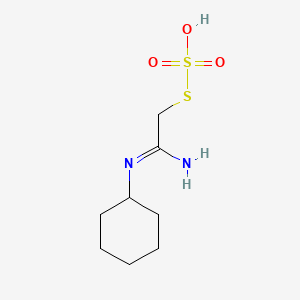
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) is an organosulfur compound It is characterized by the presence of a methanethiol group, an amidino group attached to a cyclohexyl ring, and a hydrogen sulfate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) involves several steps. One common method is the reaction of methanethiol with N-cyclohexylcarbodiimide to form the amidino intermediate. This intermediate is then reacted with sulfuric acid to produce the hydrogen sulfate ester. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted esters.
Applications De Recherche Scientifique
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The amidino group can interact with nucleophilic sites, while the thiol group can form disulfide bonds with cysteine residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanethiol: A simpler thiol compound with a similar sulfur-containing group.
Ethanethiol: Another thiol compound with an ethyl group instead of a methylene group.
Cyclohexylamine: Contains a cyclohexyl group but lacks the thiol and sulfate ester groups.
Uniqueness
Methanethiol, (N-cyclohexyl)amidino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the amidino group attached to a cyclohexyl ring, along with the hydrogen sulfate ester, makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
40283-55-4 |
|---|---|
Formule moléculaire |
C8H16N2O3S2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]cyclohexane |
InChI |
InChI=1S/C8H16N2O3S2/c9-8(6-14-15(11,12)13)10-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)(H,11,12,13) |
Clé InChI |
DSKDIOZEEJPDAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N=C(CSS(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



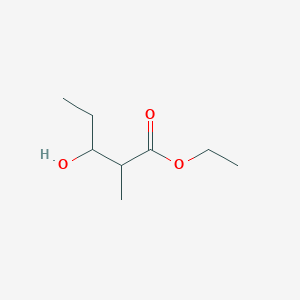
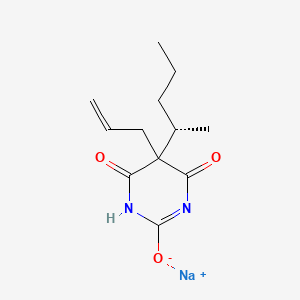
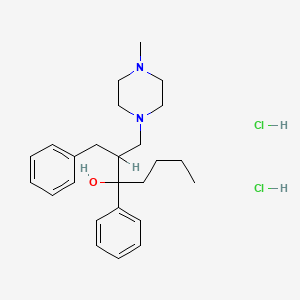
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
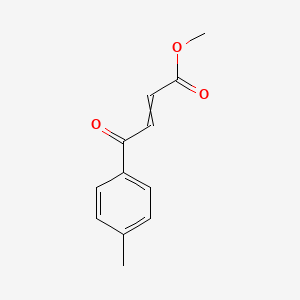
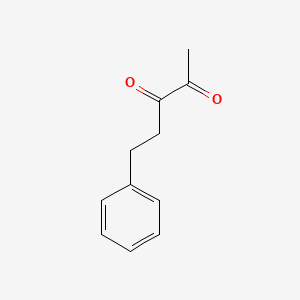
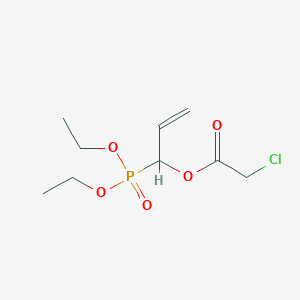


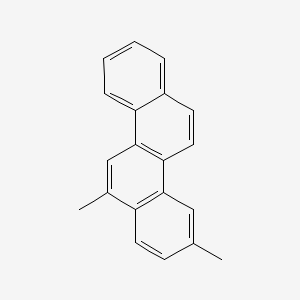
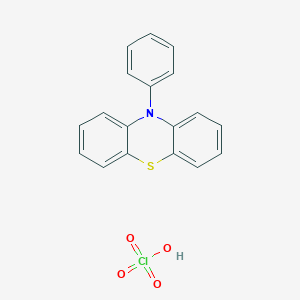
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
